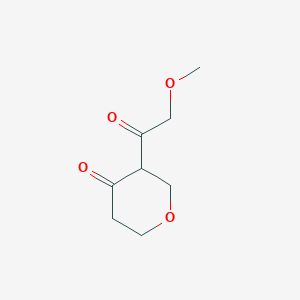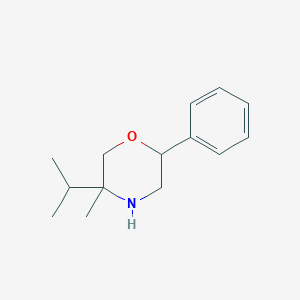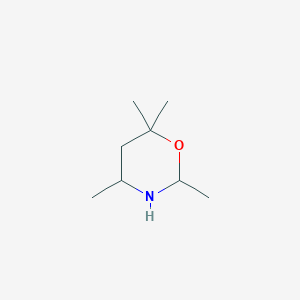
2,4,6,6-Tetramethyl-1,3-oxazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,6-Tetramethyl-1,3-oxazinane is a heterocyclic compound with the molecular formula C₈H₁₇NO. It belongs to the class of oxazinanes, which are six-membered rings containing both nitrogen and oxygen atoms. This compound is characterized by its four methyl groups attached to the ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,6-Tetramethyl-1,3-oxazinane typically involves the cyclization of amino alcohols with aldehydes. One common method is the reaction of 2,2,4,4-tetramethyl-3-aminopropanol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to form the oxazinane ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as silica-supported perchloric acid can be used to promote the cyclization reaction efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6,6-Tetramethyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to more saturated derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Oxazinone derivatives.
Reduction: Saturated oxazinane derivatives.
Substitution: Alkyl-substituted oxazinanes.
Wissenschaftliche Forschungsanwendungen
2,4,6,6-Tetramethyl-1,3-oxazinane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals, agrochemicals, and as a ligand in catalysis.
Wirkmechanismus
The mechanism of action of 2,4,6,6-Tetramethyl-1,3-oxazinane involves its interaction with various molecular targets. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound can also undergo nucleophilic and electrophilic reactions, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Morpholine (1,4-oxazinane): Similar in structure but lacks the methyl groups.
1,3-Oxazinane: Lacks the methyl groups and has different reactivity.
Uniqueness: 2,4,6,6-Tetramethyl-1,3-oxazinane is unique due to its four methyl groups, which enhance its steric hindrance and influence its reactivity. This makes it distinct from other oxazinanes and morpholines, providing unique properties that can be exploited in various applications .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
2,4,6,6-tetramethyl-1,3-oxazinane |
InChI |
InChI=1S/C8H17NO/c1-6-5-8(3,4)10-7(2)9-6/h6-7,9H,5H2,1-4H3 |
InChI-Schlüssel |
IQNOEDWQOFXIRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC(N1)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


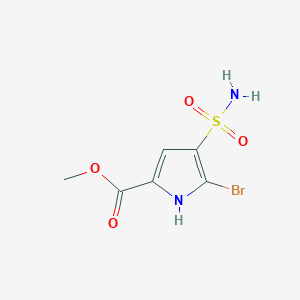


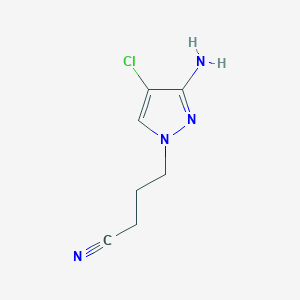
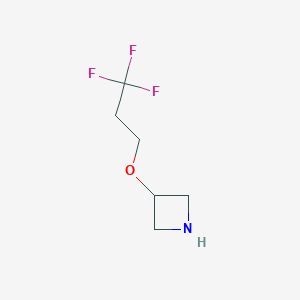
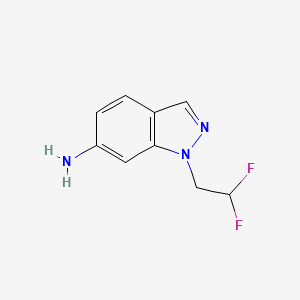
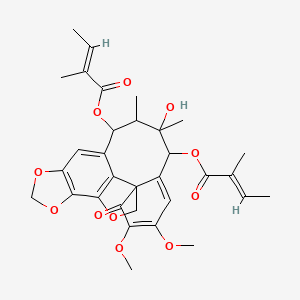
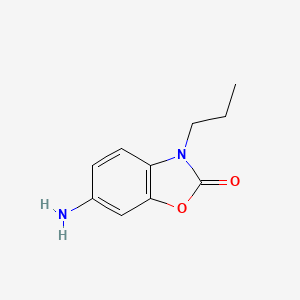
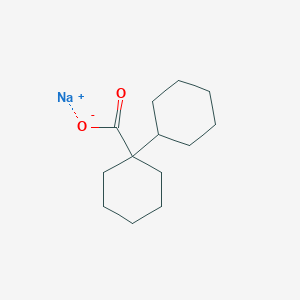
![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)


